![molecular formula C24H16O6 B14247603 4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid CAS No. 188691-33-0](/img/structure/B14247603.png)
4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid is an organic compound characterized by its unique structure, which includes a naphthalene core linked to two benzoic acid moieties through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid typically involves the reaction of naphthalene-1,5-diol with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the naphthalene-1,5-diol attack the bromine atoms of the 4-bromobenzoic acid, forming the ether linkages .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. These interactions can influence various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4,4’-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid: Similar structure but with different substitution pattern on the naphthalene core.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core instead of naphthalene, leading to different electronic properties.
4,4’-[Benzothiadiazole-4,7-diyl]dibenzoic acid: Incorporates a benzothiadiazole moiety, which can impart different photophysical properties
Uniqueness: The unique structure of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid, with its specific substitution pattern and ether linkages, provides distinct electronic and steric properties that can be exploited in various applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for further research .
Properties
CAS No. |
188691-33-0 |
|---|---|
Molecular Formula |
C24H16O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[5-(4-carboxyphenoxy)naphthalen-1-yl]oxybenzoic acid |
InChI |
InChI=1S/C24H16O6/c25-23(26)15-7-11-17(12-8-15)29-21-5-1-3-19-20(21)4-2-6-22(19)30-18-13-9-16(10-14-18)24(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
OXWNXFOGUGBOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)C(=O)O)C(=C1)OC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


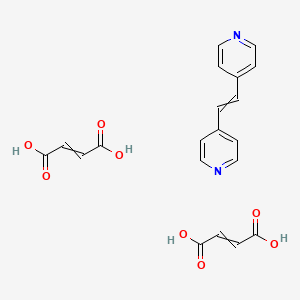
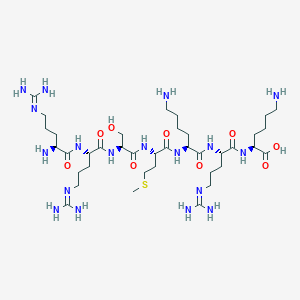
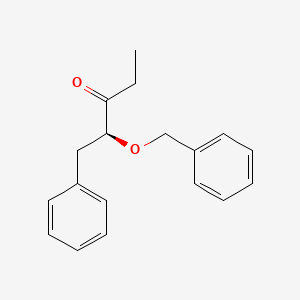
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
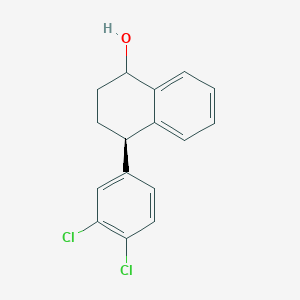
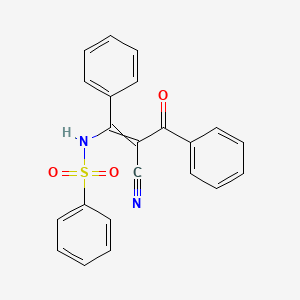
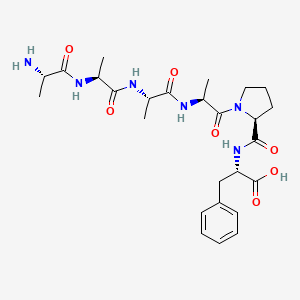
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
